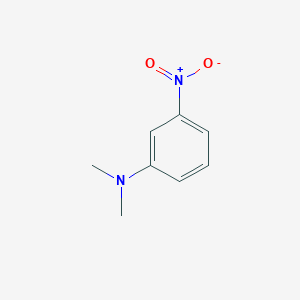

N,N-Dimethyl-3-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9814. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDICMLSLYHRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060699 | |

| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-31-8 | |

| Record name | N,N-Dimethyl-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-3-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QFQ32CUQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-3-nitroaniline

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Dimethyl-3-nitroaniline, a significant intermediate in the development of dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.

Introduction: The Chemical Significance of this compound

This compound (C₈H₁₀N₂O₂) is an aromatic compound featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group positioned meta to each other on a benzene ring. This substitution pattern imparts unique chemical reactivity and physical properties, making it a valuable building block in organic synthesis. Its molecular structure is foundational for the synthesis of more complex molecules, particularly in the creation of azo dyes and as a precursor in various pharmaceutical syntheses.[1]

Key Properties:

| Property | Value |

| Molecular Weight | 166.18 g/mol [2] |

| Appearance | Orange to orange-red crystals or crystalline powder[3] |

| Melting Point | 57-61 °C |

| Boiling Point | 280 °C |

| CAS Number | 619-31-8[2] |

Synthesis of this compound: A Tale of Two Routes

There are two primary and well-established synthetic routes to this compound, each with its own set of advantages and mechanistic intricacies. The choice of route often depends on the available starting materials, desired scale, and safety considerations.

Route 1: Electrophilic Aromatic Substitution via Nitration of N,N-Dimethylaniline

This is a classic and widely employed method that involves the direct nitration of N,N-dimethylaniline. The dimethylamino group is a strong activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the lone pair of electrons on the nitrogen atom is protonated, forming the anilinium ion. This protonated group becomes a meta-director, leading to the formation of the desired 3-nitro product.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by the electrophilic attack on the activated benzene ring of N,N-dimethylaniline.

Caption: Mechanism of Sₙ2 Alkylation.

While a detailed, standardized protocol like that from Organic Syntheses is less common for this specific transformation, the general procedure involves reacting 3-nitroaniline with at least two equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete dimethylation.

Purification: Achieving High Purity via Recrystallization

For most applications, especially in drug development, high purity of the final compound is paramount. Recrystallization is an effective method for purifying crude this compound.

Protocol for Recrystallization from Ethanol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Orange to orange-red crystals of this compound will begin to form. For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.

-

Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any residual soluble impurities. [4]6. Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.48 | m | 1H | Ar-H |

| ~7.46 | m | 1H | Ar-H |

| ~7.31 | m | 1H | Ar-H |

| ~6.95 | m | 1H | Ar-H |

| ~3.02 | s | 6H | -N(CH₃)₂ |

Note: The aromatic protons will exhibit complex splitting patterns (multiplets) due to meta and para coupling.

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~150 | C-N(CH₃)₂ |

| ~148 | C-NO₂ |

| ~130 | Ar-CH |

| ~120 | Ar-CH |

| ~113 | Ar-CH |

| ~108 | Ar-CH |

| ~40 | -N(CH₃)₂ |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900-2800 | C-H stretch | Aliphatic (N-CH₃) |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1530, 1350 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| ~1300-1200 | C-N stretch | Aryl amine |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 166 (corresponding to C₈H₁₀N₂O₂) [2]* Major Fragments:

-

m/z = 120: Loss of NO₂ (M⁺ - 46)

-

m/z = 77: Phenyl cation (C₆H₅⁺)

-

m/z = 42: [C₂H₄N]⁺

-

Caption: Proposed Mass Fragmentation Pathway.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed. [2] * H312: Harmful in contact with skin. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H332: Harmful if inhaled. [2]* Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

The synthesis and characterization of this compound are well-established processes in organic chemistry. The choice between the nitration of N,N-dimethylaniline and the alkylation of 3-nitroaniline depends on the specific requirements of the synthesis. Thorough characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. Adherence to strict safety protocols is mandatory when handling this hazardous compound. This guide provides the necessary technical information for the successful and safe synthesis and analysis of this compound in a research and development setting.

References

-

Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link].

-

Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Mechanism. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Retrieved from [Link]

Sources

Physical and chemical properties of N,N-Dimethyl-3-nitroaniline

An In-Depth Technical Guide to N,N-Dimethyl-3-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with both a dimethylamino group [-N(CH₃)₂] and a nitro group [-NO₂] at the meta position. This unique "push-pull" electronic structure, with the electron-donating dimethylamino group and the electron-withdrawing nitro group, imparts significant chemical reactivity and interesting physical properties to the molecule.[1] It is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of dyes and other functional materials.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, established synthetic routes, key applications, and essential safety protocols for laboratory and industrial settings.

Molecular and Structural Information

Accurate identification is the cornerstone of chemical research. This compound is unequivocally identified by its unique CAS Registry Number and structural formula.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 619-31-8 | PubChem[3] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 166.18 g/mol | PubChem, Thermo Scientific[3][4] |

| Canonical SMILES | CN(C)C1=CC(=CC=C1)[O-] | PubChem[3] |

| InChI Key | CJDICMLSLYHRPT-UHFFFAOYSA-N | PubChem, Thermo Scientific[3][4] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring N1 [label="N", pos="1.5,2.6!"]; C1 [label="C", pos="0,2.6!"]; C2 [label="C", pos="-0.75,1.3!"]; C3 [label="C", pos="0,0!"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C", pos="2.25,1.3!"]; C6 [label="C", pos="1.5,2.6!", style=invis]; // Dummy for N// Substituents N_Me1 [label="C", pos="-1.5,3.9!"]; N_Me2 [label="C", pos="-2.25,2.6!"]; N_nitro [label="N", pos="3.75,1.3!"]; O1_nitro [label="O", pos="4.5,2.6!"]; O2_nitro [label="O", pos="4.5,0!"];

// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1 [style=invis]; // Part of the ring representation// Aromaticity (approximated with alternating double bonds) edge [style=double]; C1 -- C2; C3 -- C4; C5 -- N1 [style=invis]; edge [style=solid];

// Substituent Bonds C1 -- N_Me1; C1 -- N_Me2; C5 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;

// Add invisible nodes and edges for proper aromatic ring shape node [style=invis, width=0, height=0]; p1 [pos="-0.375, 1.95!"]; p2 [pos="-0.375, 0.65!"]; p3 [pos="0.75, -0.3!"]; p4 [pos="1.875, 0.65!"]; p5 [pos="1.875, 1.95!"]; p6 [pos="0.75, 3.2!"];

C1 -- p6 -- C2 -- p1 -- C3 -- p2 -- C4 -- p3 -- C5 -- p4 -- N1 -- p5 -- C1 [style=invis]; }

Caption: 2D structure of this compound.

Physical Properties

This compound is typically encountered as an orange to orange-red crystalline solid at room temperature.[4][5] Its physical characteristics are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Notes | Source |

| Physical Form | Crystals or Crystalline Powder | Solid at 20°C. | TCI Chemicals, Thermo Scientific[4][6] |

| Color | Orange to Orange-Red | Thermo Scientific[4] | |

| Melting Point | 57 - 61 °C | A key parameter for purity assessment. | ChemicalBook, Thermo Scientific[4][5] |

| Boiling Point | ~280 °C | ChemicalBook, TCI Chemicals[5][6] | |

| Solubility | Insoluble in water. | Soluble in dichloromethane. | Thermo Scientific, ChemicalBook[4][5] |

| pKa | 2.62 | Measured at 25°C. | ChemicalBook[5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The combination of NMR, IR, and mass spectrometry provides a detailed fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as complex multiplets in the downfield region, influenced by the electronic effects of both substituents. The two methyl groups will typically give rise to a sharp singlet further upfield, integrating to six protons.[7]

-

¹³C NMR : The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and carbons attached to nitrogen or the nitro group).[3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key characteristic absorption bands include:

-

Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

C-N stretching vibrations for the dimethylamino group.

-

C-H stretching and bending vibrations for the aromatic ring and methyl groups.[8]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (166 g/mol ).[3][7] The fragmentation pattern provides further structural confirmation.

Caption: Workflow for Spectroscopic Characterization.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay between the strongly activating, ortho-, para-directing dimethylamino group and the strongly deactivating, meta-directing nitro group.

-

Nucleophilicity : The lone pair of electrons on the dimethylamino nitrogen makes the molecule nucleophilic, allowing it to participate in reactions such as alkylation.

-

Aromatic Substitution : The benzene ring can undergo further electrophilic substitution. The positions ortho and para to the activating dimethylamino group (positions 2, 4, and 6) are electronically enriched and thus favored for substitution, despite the deactivating effect of the nitro group.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal/acid combinations). This transformation is a key step in synthesizing more complex diamine derivatives, which are important precursors in medicinal chemistry and material science.

Synthesis Pathways

There are two primary, well-established routes for the synthesis of this compound, each with distinct advantages and considerations regarding regioselectivity and reaction conditions.

Route A: Alkylation of 3-Nitroaniline

This method is often preferred as it avoids the regioselectivity issues inherent in nitrating N,N-dimethylaniline.[1] The synthesis involves the direct methylation of the primary amine group of 3-nitroaniline.

-

Causality : The amino group of 3-nitroaniline acts as a nucleophile, attacking an electrophilic methylating agent (e.g., iodomethane or dimethyl sulfate).[1] The reaction typically requires a base to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion.[1] The process proceeds in a stepwise manner, first forming N-methyl-3-nitroaniline, which is then further alkylated to the final product.[1]

Route B: Nitration of N,N-Dimethylaniline

This route involves the direct nitration of N,N-dimethylaniline using a nitrating mixture, typically a combination of concentrated nitric and sulfuric acids.[9]

-

Causality : The dimethylamino group is a powerful activating and ortho-, para-directing group. Direct nitration, therefore, yields a mixture of isomers, primarily the para and ortho products, with the meta isomer (the desired product) being a minor component.[10] Separating the meta isomer from this mixture can be challenging, making this route less efficient for producing pure this compound compared to the alkylation of 3-nitroaniline.

Caption: Primary Synthetic Routes to this compound.

Experimental Protocol: Purification by Recrystallization

Purification is critical to ensure the material meets the high-purity standards required for research and development. Recrystallization is a standard and effective method for purifying solid organic compounds.

Objective : To purify crude this compound by removing impurities.

Principle : This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures or are insoluble at high temperatures. Ethanol is a commonly cited solvent for this purpose.[5]

Methodology :

-

Solvent Selection : Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not when cold.

-

Dissolution : Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is crucial to maximize the yield.

-

Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

-

Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying : Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

-

Validation : Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point within the literature range (57-61 °C) indicates high purity.[4][5]

Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate or building block in organic synthesis.[1][2]

-

Dye Synthesis : It serves as a precursor for various dyes, particularly azo dyes, where the nitro group can be reduced to an amine and then diazotized for coupling reactions.[1][11]

-

Organic Synthesis : Its functional groups can be manipulated to introduce other functionalities, making it a versatile starting material for multi-step syntheses of complex organic molecules.

-

Materials Science : The "push-pull" nature of its electronic structure makes it a candidate for research into non-linear optical (NLO) materials and solvatochromic dyes, which change color in response to solvent polarity.[1]

Safety and Handling

This compound is classified as hazardous and must be handled with appropriate precautions.

GHS Hazard Classification :

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[3][4][12]

-

Skin Irritation : Causes skin irritation (Category 2).[3]

-

Eye Irritation : Causes serious eye irritation (Category 2).[3]

Recommended Safety Protocols :

-

Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing.[12] Prevent dust formation and accumulation. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[12][13]

-

Spill Response : In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Do not let the chemical enter the environment.[13]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]

-

Wikipedia (2024). 3-Nitroaniline. Retrieved from [Link]

- Google Patents (1995). US5466871A - Process for preparing nitroaniline derivatives.

-

National Institute of Standards and Technology (NIST). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

ChemSynthesis (2025). This compound. Retrieved from [Link]

-

Organic Syntheses (1947). m-NITRODIMETHYLANILINE. Org. Synth. 1947, 27, 62. Retrieved from [Link]

-

Journal of the American Chemical Society (1979). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Retrieved from [Link]

-

Carl ROTH (2024). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (2012). 3-nitro-N,N-dimethylaniline. Retrieved from [Link]

-

International Labour Organization & World Health Organization (2021). ICSC 0307 - 3-NITROANILINE. Retrieved from [Link]

-

Royal Society of Chemistry (2016). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]

Sources

- 1. This compound | 619-31-8 | Benchchem [benchchem.com]

- 2. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 3. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 619-31-8 [chemicalbook.com]

- 6. This compound | 619-31-8 | TCI AMERICA [tcichemicals.com]

- 7. This compound(619-31-8) 1H NMR spectrum [chemicalbook.com]

- 8. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

N,N-Dimethyl-3-nitroaniline solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-3-nitroaniline in Organic Solvents

Authored by: A Senior Application Scientist

Preamble: Understanding the Significance of Solubility

In the landscape of chemical research and pharmaceutical development, this compound (DM3NA) serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including dyes and active pharmaceutical ingredients. Its utility is, however, fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility is not merely academic; it is a cornerstone for process optimization, enabling rational solvent selection for chemical reactions, designing efficient purification protocols such as recrystallization, and ensuring homogeneity in analytical measurements.

This guide provides an in-depth exploration of the solubility characteristics of this compound. We will move beyond simple data reporting to dissect the underlying physicochemical principles that dictate its solubility. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, practical data, and robust experimental protocols to confidently work with this compound.

Section 1: Core Physicochemical Properties of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule itself. This compound is an aromatic compound characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group positioned meta to each other on a benzene ring. This "push-pull" electronic architecture, while less pronounced than in its ortho and para isomers, is pivotal to its polarity and intermolecular interactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Orange to orange-red crystalline powder or crystals | [2][3] |

| Melting Point | 57 - 61 °C | [3][4][5] |

| pKa | 2.62 (for the protonated dimethylamino group) | [3] |

| Water Solubility | 917 mg/L (Slightly soluble / Insoluble) | [2][6][7] |

Section 2: Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a powerful predictive heuristic.[8] This rule is rooted in the nature of intermolecular forces; a solute will dissolve best in a solvent that engages in similar types of interactions (e.g., hydrogen bonding, dipole-dipole, van der Waals forces).

The structure of this compound presents a duality:

-

Nonpolar Character: The benzene ring provides a significant nonpolar, hydrophobic surface area.

-

Polar Character: The highly polar nitro group (-NO₂) and the tertiary dimethylamino group (-N(CH₃)₂) introduce permanent dipoles, allowing for dipole-dipole interactions. The nitrogen of the amino group also possesses a lone pair of electrons, making it a hydrogen bond acceptor.

This molecular structure suggests that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and also in highly polar, protic solvents like water, with which it cannot extensively hydrogen bond. Its optimal solubility is anticipated in solvents of intermediate to high polarity, particularly those that are polar aprotic.

Furthermore, the dimethylamino group is basic. Consequently, the compound's solubility is expected to dramatically increase in acidic aqueous solutions. Protonation of the amino group forms a charged ammonium salt, which is significantly more polar and readily solvated by water.[9]

Solubility based on intermolecular forces.

Section 3: Solubility Profile in Common Organic Solvents

| Solvent | Solvent Type | Observed Solubility | Reference(s) |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | [3][10] |

| Ethanol (EtOH) | Polar Protic | Soluble (especially when heated) | [3] |

| General Alcohols | Polar Protic | Soluble | [6] |

| Water (H₂O) | Polar Protic | Insoluble / Slightly Soluble (0.917 g/L) | [2][6][7] |

| 5% Hydrochloric Acid (HCl) | Aqueous Acid | Expected to be Soluble | [9] |

The use of ethanol for recrystallization is a strong indicator that this compound has moderate solubility at room temperature and high solubility at elevated temperatures in this solvent.[3] Its noted solubility in dichloromethane is consistent with expectations for a moderately polar compound in a polar aprotic solvent.

Section 4: Standardized Protocol for Experimental Solubility Determination

To generate precise, quantitative solubility data, a robust and self-validating experimental protocol is required. The isothermal saturation method, followed by UV-Vis spectrophotometric analysis, is a standard and reliable approach for colored compounds like this compound.

Workflow for Solubility Measurement

Isothermal saturation experimental workflow.

Part A: Isothermal Saturation

Objective: To create a saturated solution at a defined temperature.

-

Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a known volume or weight of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a constant temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Agitation: Agitate the mixture for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable).

-

Settling: After equilibration, allow the mixture to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

Part B: Sample Preparation and Analysis by UV-Vis Spectrophotometry

Causality: this compound possesses a chromophore that absorbs UV-visible light, making spectrophotometry an ideal method for quantification.[11][12] A calibration curve is essential for converting absorbance, a measured property, into concentration, a desired quantity, based on the Beer-Lambert Law.

Step 1: Preparation of Calibration Standards

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a Class A volumetric flask using the solvent of interest to create a stock solution of known concentration (e.g., 100 µg/mL).[12][13]

-

Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations. These standards should bracket the expected concentration of the diluted sample.

Step 2: Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.[12]

-

Wavelength Scan: Scan the absorbance of one of the mid-range standard solutions across a relevant wavelength range (e.g., 250-500 nm) to determine the wavelength of maximum absorbance (λmax).

-

Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer at the determined λmax.[12]

-

Calibration Curve Generation: Measure the absorbance of each prepared standard solution at λmax. Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

Step 3: Analysis of the Saturated Solution

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant from the equilibrated sample (from Part A) using a calibrated pipette. Be cautious not to disturb the solid at the bottom.

-

Dilution: Dilute the aliquot gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve. A dilution that results in an absorbance reading between 0.2 and 1.0 is ideal.[12]

-

Measurement: Measure the absorbance of the diluted sample at λmax.

Step 4: Calculation of Solubility

-

Determine Concentration: Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.

-

Concentration = (Absorbance - y-intercept) / slope

-

-

Calculate Original Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Solubility (g/L) = Concentration (g/L) × (Volume after dilution / Volume before dilution)

-

Section 5: Conclusion

This compound is a moderately polar compound with a solubility profile dominated by its aromatic ring and its polar nitro and dimethylamino functional groups. It exhibits good solubility in polar aprotic solvents like dichloromethane and moderate, temperature-dependent solubility in polar protic solvents such as ethanol. Its basicity dictates a high solubility in acidic aqueous solutions. For researchers requiring precise quantitative data, the detailed isothermal saturation and UV-Vis spectrophotometry protocol provided herein offers a reliable and self-validating methodology. A thorough understanding and experimental determination of its solubility are critical for the effective and efficient use of this versatile chemical intermediate in scientific and industrial applications.

References

-

This compound | C8H10N2O2 | CID 69269 . PubChem, National Institutes of Health. Available from: [Link]

-

This compound - 619-31-8, C8H10N2O2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]

-

Solubility of Organic Compounds . University of Calgary. Available from: [Link]

-

Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares . ResearchGate. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Available from: [Link]

-

3-Nitroaniline . Wikipedia. Available from: [Link]

-

UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water . ResearchGate. Available from: [Link]

-

Experiment_727_Organic Compound Functional Groups . Chemistry LibreTexts. Available from: [Link]

-

Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines . PubMed. Available from: [Link]

-

Solubility of Organic Compounds . Chemistry Steps. Available from: [Link]

-

4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 . PubChem, National Institutes of Health. Available from: [Link]

-

3-Nitroaniline . ChemBK. Available from: [Link]

-

This compound . Stenutz. Available from: [Link]

-

This compound . ChemBK. Available from: [Link]

Sources

- 1. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 619-31-8 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 116470250 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. parchem.com [parchem.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. This compound CAS#: 619-31-8 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-nitroaniline: Melting and Boiling Points

For Immediate Release

This technical guide provides a comprehensive analysis of the melting and boiling points of N,N-Dimethyl-3-nitroaniline (CAS No. 619-31-8), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the physicochemical characteristics of this compound.

Introduction: The Significance of this compound

This compound is an aromatic organic compound featuring a dimethylamino group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. Its molecular structure gives rise to specific intermolecular forces that dictate its physical properties, including its melting and boiling points. A precise understanding of these phase transition temperatures is critical for its purification, handling, and application in multi-step organic syntheses. The presence of both a strong electron-donating group (-N(CH₃)₂) and a strong electron-withdrawing group (-NO₂) makes it a versatile chemical building block.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points of a substance are fundamental physical constants that provide insights into the strength of intermolecular forces and the purity of the compound. For this compound, these values are well-established in the scientific literature.

Melting Point

The melting point of this compound is consistently reported in the range of 57 to 61°C.[1][2] This relatively moderate melting point indicates that the crystal lattice of the solid is held together by significant but not exceptionally strong intermolecular forces. The primary forces at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions arising from the polar nitro and dimethylamino groups.

Boiling Point

The boiling point of this compound is approximately 280-283°C at atmospheric pressure.[1][2][3] This high boiling point is a direct consequence of the molecule's polarity and molecular weight. The strong dipole moment of the molecule, resulting from the electron-withdrawing nitro group and the electron-donating dimethylamino group, leads to substantial dipole-dipole attractions between molecules in the liquid phase. A significant amount of thermal energy is required to overcome these forces and transition the substance into the gaseous phase.

Tabulated Physical Properties

For ease of reference, the key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 57-61 °C | ChemicalBook[1], TCI, Parchem[2] |

| 59 °C | Stenutz[3] | |

| 60 °C | TCI | |

| 60.5 °C | Parchem[2] | |

| Boiling Point | 280 °C | ChemicalBook[1], TCI, Parchem[2] |

| 282.5 °C | Parchem[2] | |

| 283 °C | Stenutz[3] | |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4], ChemicalBook[1] |

| Molecular Weight | 166.18 g/mol | PubChem[4], ChemicalBook[1] |

| Appearance | Orange to orange-red crystals or crystalline powder | ChemicalBook[1] |

Molecular Structure and Intermolecular Forces

The arrangement of functional groups in this compound is crucial in determining its physical properties. The diagram below illustrates the molecular structure and the key intermolecular forces.

The key takeaways from the molecular structure are:

-

Asymmetry: The meta substitution pattern leads to an asymmetrical distribution of charge, resulting in a significant molecular dipole moment.

-

Polar Functional Groups: The nitro group is a strong electron-withdrawing group, creating a partial negative charge on the oxygen atoms and a partial positive charge on the nitrogen atom. The dimethylamino group is a strong electron-donating group, increasing the electron density on the benzene ring.

-

Intermolecular Interactions: The primary forces between molecules are London dispersion forces, which are present in all molecules, and strong dipole-dipole interactions due to the permanent molecular dipole. Unlike its parent compound, 3-nitroaniline, this compound cannot act as a hydrogen bond donor, which influences its melting and boiling points relative to similar primary or secondary amines.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard and reliable technique for determining the melting point of a crystalline solid.

Objective: To determine the melting point range of this compound.

Materials:

-

This compound (crystalline solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.

-

Placing in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known (around 57-61°C), rapidly heat the apparatus to about 10-15°C below the expected melting point.

-

Once within this range, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer/sensor.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (typically 1-2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

Protocol for Boiling Point Determination (Distillation Method)

Given the high boiling point of this compound, a standard distillation setup is appropriate for its determination.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

This compound (liquid or molten solid)

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Clamps and stand

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place a few boiling chips in the distillation flask to ensure smooth boiling.

-

Sample Addition: Add a suitable amount of this compound to the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently and uniformly heat the distillation flask using a heating mantle.

-

Observation and Recording:

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.

-

Record this constant temperature as the boiling point.

-

-

Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. If the pressure is not exactly 760 mmHg, a correction may be necessary for a standardized value.

Conclusion

The melting point (57-61°C) and boiling point (approx. 280-283°C) of this compound are defining physicochemical properties that are a direct result of its molecular structure and the interplay of van der Waals forces and significant dipole-dipole interactions. A thorough understanding and accurate experimental determination of these values are essential for the effective use of this compound in research and industrial applications. The protocols outlined in this guide provide a standardized approach to verifying these critical physical constants.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-Dimethyl-3-nitroaniline

Authored by: A Senior Application Scientist

Abstract

N,N-Dimethyl-3-nitroaniline, a substituted aromatic amine, serves as a critical building block in synthetic organic chemistry, particularly in the synthesis of dyes, pharmaceuticals, and other specialized chemicals. Its molecular architecture, characterized by the interplay of an electron-donating dimethylamino group and an electron-withdrawing nitro group on an aniline scaffold, imparts unique chemical reactivity and physical properties. This guide provides a comprehensive examination of its molecular structure, physicochemical characteristics, synthesis, and key applications, offering a technical resource for researchers and professionals in chemical and pharmaceutical development.

Introduction: Significance and Scope

This compound, also known as 3-Nitro-N,N-dimethylaniline, belongs to the family of nitroanilines. The specific placement of the nitro group at the meta-position relative to the dimethylamino group is a key structural feature that dictates its electronic and steric properties. This arrangement influences its reactivity in electrophilic aromatic substitution, its basicity, and its utility as a synthetic intermediate. Understanding these foundational aspects is paramount for its effective application in complex multi-step syntheses. This document serves as a detailed monograph, consolidating structural data, spectroscopic information, and practical methodologies for its use.

Molecular Structure and Formula

The fundamental identity of any chemical compound lies in its molecular structure and formula. For this compound, these details provide the basis for all its chemical and physical behaviors.

Chemical Formula and Molecular Weight

The empirical and molecular formula for this compound is C₈H₁₀N₂O₂ . This formula is derived from its composition of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Based on this formula, the key quantitative identifiers are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 619-25-0 | |

| PubChem CID | 12081 | |

| InChI Key | XQXPVNPIMBGWBF-UHFFFAOYSA-N |

Structural Representation and Isomerism

The structure consists of a benzene ring substituted with a dimethylamino group [-N(CH₃)₂] and a nitro group [-NO₂]. The locants "N,N" indicate that two methyl groups are attached to the nitrogen atom of the amino group. The "3-" prefix specifies that the nitro group is located at the meta position relative to the dimethylamino substituent.

Below is a 2D chemical structure diagram illustrating the connectivity of atoms.

Caption: 2D Chemical Structure of this compound.

The logical relationship between the substituents and the benzene core is fundamental to its reactivity. The diagram below illustrates this structural hierarchy.

Caption: Hierarchical structure of this compound.

Physicochemical and Spectroscopic Properties

The bulk properties and spectral fingerprints of a molecule are direct consequences of its structure. These data are essential for identification, purification, and process design.

Physical Properties

This compound is typically a yellow to orange crystalline solid at room temperature. Its physical state and solubility are critical parameters for its handling and use in reaction media.

| Property | Value | Notes |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 58-61 °C (136-142 °F) | |

| Boiling Point | 291.6 °C at 760 mmHg (Predicted) | This is a predicted value and should be used as an estimate. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | The nonpolar benzene ring and methyl groups dominate its solubility profile. |

| Density | 1.191 g/cm³ (Predicted) |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The two methyl groups on the nitrogen are equivalent and will give rise to a single, sharp peak (a singlet) with an integration value corresponding to six protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the two substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically found in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-N stretching vibrations for the aromatic amine will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (166.18). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound is a key process for its industrial and laboratory-scale production. Its reactivity is governed by the electronic nature of its substituents.

Synthetic Protocol: Nitration of N,N-Dimethylaniline

A common laboratory synthesis involves the direct nitration of N,N-Dimethylaniline. However, the powerful activating and ortho-, para-directing nature of the dimethylamino group presents a challenge, as nitration tends to occur at the ortho and para positions. To achieve meta-substitution, the reaction is often carried out under specific conditions, such as using a nitrating agent in the presence of a strong acid at low temperatures to favor the formation of the meta-product through nitration of the anilinium ion.

Experimental Workflow: Controlled Nitration

The following diagram outlines the logical flow for a controlled synthesis.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Protonation: N,N-Dimethylaniline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The strong acid protonates the highly basic nitrogen atom of the dimethylamino group, forming the N,N-dimethylanilinium ion.

-

Deactivation: The resulting -N⁺H(CH₃)₂ group is strongly deactivating and a meta-director. This is the key causal step that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position.

-

Nitration: A nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining the low temperature. The nitronium ion is generated in situ and attacks the deactivated aromatic ring.

-

Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice to quench the reaction. The product precipitates out of the aqueous solution.

-

Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final, pure this compound.

This self-validating protocol relies on the controlled deactivation of the aromatic ring to achieve the desired regioselectivity, a common strategy in electrophilic aromatic substitution.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate.

-

Dye Synthesis: It serves as a precursor in the manufacturing of azo dyes. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

-

Pharmaceutical Intermediates: The molecule's scaffold is found in various pharmacologically active compounds. It can be elaborated through further substitution or functional group transformations to build more complex molecular architectures.

-

Materials Science: It is used in the synthesis of polymers and other materials where its electronic properties can be exploited.

Safety and Handling

As with any chemical, proper handling and safety precautions are essential.

-

Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant utility in organic synthesis. Its molecular structure, defined by the meta-relationship between a strong electron-donating group and a strong electron-withdrawing group, is the source of its unique reactivity. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its safe and effective use in scientific research and industrial applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12081, this compound. Retrieved from [Link]

An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-3-nitroaniline

This guide provides comprehensive safety and handling protocols for N,N-Dimethyl-3-nitroaniline (CAS No. 619-31-8), a crucial intermediate in various chemical syntheses. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This document synthesizes information from authoritative safety data sheets and chemical safety literature to provide a field-proven framework for safe laboratory operations.

Understanding the Hazard Profile

This compound is classified as a hazardous chemical, primarily due to its acute toxicity upon ingestion, dermal contact, or inhalation.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The compound is a solid, typically appearing as an orange or light yellow to brown powder or crystal.[1][2]

A thorough understanding of the specific hazards is the foundation of a robust safety protocol. The primary health hazards are categorized as follows:

-

Acute Toxicity (Category 4): Harmful effects are expected following a single exposure through oral, dermal, or inhalation routes.[1]

-

Skin Irritation: The substance can cause skin irritation.[2]

-

Eye Irritation: It is also known to cause serious eye irritation.[2]

While specific data on long-term exposure to this compound is limited, related compounds like 3-nitroaniline may cause damage to organs such as the kidney, liver, heart, and blood through prolonged or repeated exposure. Therefore, minimizing exposure is a critical precautionary principle.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

Source: TCI Chemicals, Fisher Scientific[1][2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. The causality behind this dual approach is to first minimize the potential for exposure at the source and then to protect the individual from any residual risk.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] For handling the solid powder, a laboratory fume hood is mandatory to prevent the inhalation of dust.[3] Local exhaust ventilation should be used to control the emission of any vapors or dust at the source.

-

Contained Systems: For larger scale operations or repetitive tasks, the use of a closed system or glove box is highly recommended to provide the highest level of containment.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:

-

Eye and Face Protection: Wear safety glasses with side shields or chemical goggles that conform to EN166 standards.[1] A face shield may be necessary when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for breakthrough time and permeation resistance for this specific chemical. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4]

-

Protective Clothing: A lab coat or a chemical-resistant apron should be worn.[5] For tasks with a higher risk of exposure, a chemical protection suit may be necessary.[5]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[1][6]

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5] Contaminated work clothing should be removed and washed before reuse.

-

Dust Control: Avoid the formation of dust.[1] Use non-sparking tools for handling the solid.[7]

Storage

-

Container: Keep the container tightly closed and in a dry place.[4][6]

-

Location: Store in a well-ventilated area.[1][4] The recommended storage temperature is between 15–25°C, in a cool and dark place.[2][3]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1] Also, keep away from food and feedstuffs.[5]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of a comprehensive safety plan. The following protocols are designed to be self-validating, ensuring a clear and effective response in the event of an incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][5] If the person is conscious, give a slurry of activated charcoal in water to drink.[5] |

Source: Fisher Scientific, Carl ROTH, International Labour Organization[1][3][5]

Spill Response

A prompt and well-executed spill response is crucial to prevent the spread of contamination and minimize exposure.

Caption: Step-by-step spill response workflow.

Detailed Spill Cleanup Protocol:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical.

-

Ventilate: If safe to do so, increase ventilation in the area, for instance by using fume hoods.[8]

-

Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection.[8]

-

Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][8] For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[5][7][8]

-

Cleanup: Carefully collect the spilled material and absorbent into a suitable, labeled, and sealed container for disposal.[1][3][8]

-

Decontamination: Decontaminate the spill area and all equipment used for cleanup with a suitable cleaning agent.

-

Disposal: Dispose of the sealed container of waste through an approved hazardous waste disposal plant.[1] Do not empty into drains.[1]

Firefighting Measures

This compound is combustible.[3]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

-

Specific Hazards: In case of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.

| Property | Value |

| CAS Number | 619-31-8 |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Appearance | Orange or Light yellow to Brown powder/crystal |

| Melting Point | 57-61 °C |

| Boiling Point | 280 °C |

| Solubility | Low water solubility |

Source: TCI Chemicals, Fisher Scientific[1][2]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Waste Classification: This substance is classified as hazardous waste due to its acute toxicity.

-

Disposal Method: Disposal should be carried out by a licensed waste disposal contractor.[1] The material should be disposed of in a sealed container at an approved waste disposal site, in accordance with local, state, and federal regulations.

-

Environmental Precautions: Do not allow the chemical to enter drains, sewers, or watercourses.[1][3]

Conclusion

The safe handling of this compound in a research and development setting is predicated on a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. This guide provides a robust framework for achieving these objectives, thereby fostering a culture of safety and scientific integrity.

References

-

Carl ROTH. (2024, September 18). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC): N,N-DIMETHYLANILINE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 3-Nitroaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | 619-31-8 | TCI AMERICA [tcichemicals.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. qmul.ac.uk [qmul.ac.uk]

A Researcher's Guide to Sourcing and Quality Control of N,N-Dimethyl-3-nitroaniline

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a critical, yet often overlooked, aspect of experimental success. The seemingly simple act of purchasing a chemical like N,N-Dimethyl-3-nitroaniline (CAS 619-31-8) can have profound implications for downstream applications, from routine synthesis to the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality control considerations, and analytical methodologies for this important nitroaromatic compound.

The Commercial Landscape: Identifying Reputable Suppliers

This compound is readily available from a multitude of chemical suppliers, ranging from large, multinational corporations to smaller, specialized laboratories. The choice of supplier should be guided by factors such as required purity, scale, and available documentation.

A survey of the market reveals several key suppliers offering this compound, often with specified purity levels. This information is crucial for initial supplier selection, as different grades may be appropriate for different applications.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Stated Purity/Grade | Region of Operation |

| Sigma-Aldrich (Merck) | AldrichCPR | Global |

| Thermo Scientific Chemicals | 98% | Global[1][2] |

| TCI Chemicals | >99.0% (GC) | Global |

| ChemicalBook | Lists multiple suppliers with varying purities | Global[3] |

| BLD Pharm | Research Use Only | Global |

| AK Scientific | 95%+ | USA |

| Santa Cruz Biotechnology | Global | |

| Dayang Chem (Hangzhou) Co.,Ltd | China | |

| Muby Chemicals | India[4] | |

| Ultima Chemicals | India[5] |

It is imperative for the researcher to scrutinize the available data from each supplier. While a high percentage purity is desirable, the method of analysis (e.g., Gas Chromatography - GC) and the typical specifications provided in a Certificate of Analysis (CoA) offer a more complete picture of the product's quality.

Deconstructing Quality: Synthesis, Impurities, and Specifications

A thorough understanding of the synthetic route to this compound is fundamental to anticipating potential impurities. The most common laboratory and industrial synthesis involves the nitration of N,N-dimethylaniline.[6]

Caption: Synthetic pathway for this compound.

This electrophilic aromatic substitution reaction is not perfectly regioselective, leading to the formation of isomeric impurities. The primary impurities to be aware of are:

-

o-nitro-N,N-dimethylaniline (2-nitro isomer): A common byproduct of the nitration reaction.

-

p-nitro-N,N-dimethylaniline (4-nitro isomer): Another significant isomeric impurity.

-

Unreacted N,N-dimethylaniline: Incomplete reaction can leave residual starting material.

-

Dinitro compounds: Over-nitration can lead to the formation of dinitrated species.

The purification process, typically recrystallization from ethanol, is designed to remove these impurities.[3] However, the efficiency of this process will dictate the final purity of the commercial product.

The Certificate of Analysis (CoA): A Researcher's Blueprint

The CoA is the most critical document for assessing the quality of a chemical batch. While a specific CoA for each lot should be requested from the supplier, a typical CoA for high-purity this compound will include the following parameters:

Table 2: Representative Certificate of Analysis for this compound

| Parameter | Specification | Method of Analysis |

| Appearance | Yellow to orange crystalline powder | Visual |

| Purity (by GC) | ≥ 99.0% | Gas Chromatography (GC) |

| Melting Point | 57-61 °C | Capillary Method[1][3] |

| Identity (by IR) | Conforms to structure | Infrared Spectroscopy (IR) |

| Residual Solvents | To be reported (e.g., Ethanol) | Headspace GC |

| Isomeric Purity | Report o- and p- isomers | GC or HPLC |

Analytical Characterization: Verifying Identity and Purity

Independent analytical verification of incoming reagents is a cornerstone of good laboratory practice. The following section details standard analytical methods for the characterization of this compound.

Chromatographic Methods: Purity and Impurity Profiling

Gas Chromatography (GC): As indicated by several suppliers, GC is a primary method for purity assessment. A typical method would involve a non-polar capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID). The separation of the meta, ortho, and para isomers is readily achievable with this technique.

High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach, particularly for the analysis of less volatile impurities. A reverse-phase method is suitable for separating this compound and its isomers.[7]

Experimental Protocol: HPLC Analysis of this compound

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). For mass spectrometry detection, replace any non-volatile acids with formic acid.[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the material in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Quality control workflow for this compound.

Spectroscopic Methods: Structural Confirmation